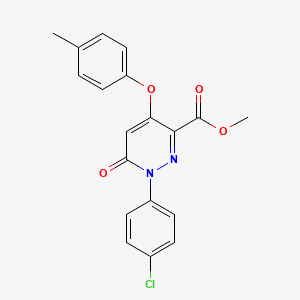

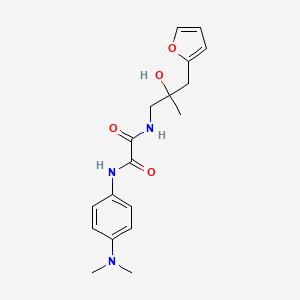

N-(2-(furan-3-yl)ethyl)-2-methoxy-5-methylbenzenesulfonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Furan derivatives are five-membered aromatic heterocycles containing one oxygen atom that are important building blocks in organic chemistry . They are also found in various natural sources, mostly in plants, algae, and microorganisms .

Synthesis Analysis

A novel method for the synthesis of ester and amide derivatives containing furan rings (furfural derivatives) under mild synthetic conditions supported by microwave radiation has been reported . The reactions were carried out in a microwave reactor in the presence of effective coupling reagents .Molecular Structure Analysis

The molecular structure of furan derivatives can be analyzed using techniques like NMR . For example, the 1H NMR of a furan derivative was reported as follows: δ 7.56 (s, 1H, CH Ar), 7.51 (s, 1H, CH Ar), 7.42 (s, 1H, CH Ar), 7.20 (d, J HH = 3.5 Hz, 1H, CH Ar), 6.50 (dd, J HH = 3.5 Hz, J .Chemical Reactions Analysis

Furan derivatives can undergo a variety of chemical reactions. For instance, a new catalyst-free, one-pot synthesis of polysubstituted furans has been reported . A series of furan derivatives was synthesized via a multicomponent reaction .Physical and Chemical Properties Analysis

The physical and chemical properties of a compound can be determined by various methods. For example, the molecular weight of a similar compound, “Tert-butyl N-[2-(furan-3-YL)ethyl]carbamate”, is reported to be 211.26 g/mol .Scientific Research Applications

Anticancer Activity

- Design and Synthesis for Anticancer Applications : Compounds with a similar structure have shown promising results in anticancer research. For instance, a series of 3-arylaminobenzofuran derivatives, including those with methoxy groups and benzofuran skeletons, have demonstrated potent antiproliferative activity against cancer cells, binding to the colchicine site of tubulin, inducing apoptosis, and showing potent vascular disrupting properties (Romagnoli et al., 2015). Another research synthesized a novel compound with a similar structure that showed anticancer properties through an aminohalogenation reaction (Zhang et al., 2010).

Chemical Synthesis and Reactivity

- Gold(I)-Catalyzed Cascade Reactions : N-(furan-3-ylmethylene)benzenesulfonamides, closely related to the compound , have been synthesized using a gold(I)-catalyzed cascade reaction, showcasing the versatility of these compounds in chemical synthesis (Wang et al., 2014).

- Furan Formation and Reaction Mechanisms : The reaction of similar compounds with acetylenes leading to the formation of furans and phenols has been studied, highlighting the potential of these compounds in organic chemistry and material science applications (Mccallum et al., 1988).

Medicinal Chemistry and Drug Design

- Biobased Polymers and Material Science : Research has been conducted on biobased furan polyesters using 2,5-bis(hydroxymethyl)furan, indicating potential applications in the development of sustainable materials (Jiang et al., 2014).

- Pharmacological Activities of Furan Derivatives : Novel furanyl derivatives have been studied for their anti-inflammatory and antioxidative effects, suggesting a role in pharmaceutical applications (Makkar & Chakraborty, 2018).

Miscellaneous Applications

- Synthesis and Characterization of Metallophthalocyanines : Research involving the synthesis and characterization of metallophthalocyanines using similar compounds indicates applications in areas like catalysis and dye sensitized solar cells (Kantekin et al., 2015).

Future Directions

Mechanism of Action

Target of Action

Furan derivatives have been found to interact with various targets or receptors in the body, such as mao inhibitors, kappa opioid receptor agonist, sigma receptor agonist, gaba receptor agonist, cox-2 inhibitor, beta blockers, μ opioid receptor agonist, muscarinic receptor agonist, α-adrenergic blockers, calcium channel blockers, etc .

Mode of Action

Furan derivatives generally interact with their targets to exert their therapeutic effects .

Biochemical Pathways

Furan derivatives have been associated with a broad range of biological activities, indicating that they may affect multiple biochemical pathways .

Pharmacokinetics

The presence of the ether oxygen in furan derivatives adds polarity and the potential for hydrogen bonding, which can improve the pharmacokinetic characteristics of lead molecules and optimize solubility and bioavailability parameters of proposed poorly soluble lead molecules .

Result of Action

Furan derivatives have been associated with a broad range of biological activities, indicating that they may have diverse molecular and cellular effects .

Action Environment

The properties of furan derivatives suggest that they may be influenced by various environmental factors .

Properties

IUPAC Name |

N-[2-(furan-3-yl)ethyl]-2-methoxy-5-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO4S/c1-11-3-4-13(18-2)14(9-11)20(16,17)15-7-5-12-6-8-19-10-12/h3-4,6,8-10,15H,5,7H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOPLVUWSSHAFNI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=COC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

295.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((4-(tert-butyl)phenoxy)methyl)-1-(2-chlorobenzyl)-1H-benzo[d]imidazole](/img/structure/B2372391.png)

![N-Benzyl-3-[(5-bromopyrimidin-2-yl)oxymethyl]piperidine-1-carboxamide](/img/structure/B2372394.png)

![benzofuran-2-yl((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)methanone](/img/structure/B2372395.png)

![(1S)-1-[4-(methylsulfanyl)phenyl]ethan-1-ol](/img/structure/B2372396.png)

![1-(4-bromophenyl)-5-(3-fluoro-4-methoxybenzyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2372405.png)

![N-(4-fluorophenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2372407.png)

![6-Fluoro-N-[2-(4-methyl-1,3-benzoxazol-2-YL)ethyl]pyridine-3-carboxamide](/img/structure/B2372410.png)